Peptide C-terminal de la chémérine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

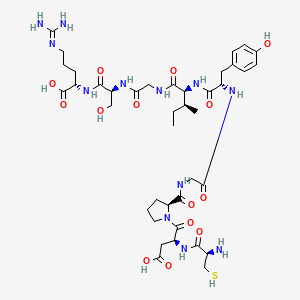

Chemerin-9 (149-157) est un nonapeptide correspondant à l'extrémité C-terminale de la chémérine traitée, un ligand naturel pour le récepteur 1 de type chimiokine (CMKLR1) et le récepteur 23 de la chémérine (ChemR23) . Ce peptide conserve la majeure partie de l'activité de la protéine de pleine taille et est connu pour ses effets agonistes puissants sur le CMKLR1 . Chemerin-9 (149-157) possède des propriétés anti-inflammatoires significatives et joue un rôle dans la régulation des réponses immunitaires, la différenciation des adipocytes et le métabolisme du glucose .

Applications De Recherche Scientifique

Chemerin-9 (149-157) has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

The primary targets of the chemerin C-terminal peptide are the chemokine-like receptor 1 (CMKLR1) , also known as chemerin receptor 23 (ChemR23) or chemerin receptor 1 , and the G protein-coupled receptor 1 (GPR1) . These receptors are highly expressed in innate immune cells, including macrophages and neutrophils . They play a crucial role in the regulation of cytokines, essential for the initiation and resolution of inflammation .

Mode of Action

The chemerin C-terminal peptide interacts with its targets, CMKLR1 and GPR1, by folding into a loop structure and binding to aromatic residues in the extracellular loops of these receptors . This interaction triggers the activation of these receptors, leading to ligand-induced arrestin3 recruitment and internalization . The cryo-electron microscopy (cryo-EM) structure of the CMKLR1-G signaling complex with a chemerin-derived agonist revealed the molecular basis of CMKLR1 signaling by elucidating the interactions at the ligand-binding pocket and the agonist-induced conformational changes .

Biochemical Pathways

The signaling pathways of CMKLR1 can lead to both pro- and anti-inflammatory effects depending on the ligands and physiological contexts . The activation of these receptors by the chemerin C-terminal peptide induces complex phenotypic changes of macrophages . GPR1 also displays constitutive internalization, which allows GPR1 to internalize inactive peptides efficiently by an activation-independent pathway .

Pharmacokinetics

The chemerin C-terminal peptide is secreted as a precursor of 143 amino acids . Proteases from the coagulation and fibrinolytic cascades, as well as from inflammatory reactions, process the C-terminus of chemerin to first activate it and then subsequently inactivate it . The specific modification of the C-terminus can prolong the in vivo metabolic half-life of the peptide, reduce the immunogenicity or reduce the toxic side effects .

Result of Action

The activation of CMKLR1 and GPR1 by the chemerin C-terminal peptide leads to the recruitment of arrestin3 and internalization of these receptors . This results in complex phenotypic changes of macrophages . The activation of these receptors can lead to both pro- and anti-inflammatory effects .

Action Environment

Chemerin is produced by the liver and secreted into the circulation as a precursor, but it is also expressed in some tissues where it can be activated locally . The levels of chemerin in circulation are correlated with certain disease conditions, such as patients with obesity or diabetes . Therefore, the action, efficacy, and stability of the chemerin C-terminal peptide can be influenced by various environmental factors, including the presence of proteases, the local tissue environment, and disease conditions .

Analyse Biochimique

Biochemical Properties

The chemerin C-terminal peptide is involved in several biochemical reactions. It interacts with enzymes such as proteases from the coagulation and fibrinolytic cascades, which process the C-terminus of chemerin to activate and subsequently inactivate it. The peptide also binds to G protein-coupled receptors, including chemokine-like receptor 1 (CMKLR1), G-protein-coupled receptor 1 (GPR1), and C-C motif chemokine receptor-like 2 (CCRL2). These interactions are essential for the peptide’s role in signaling pathways and cellular responses .

Cellular Effects

The chemerin C-terminal peptide influences various cell types and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the peptide has been shown to regulate immune cell migration and activation, adipocyte differentiation, and glucose metabolism. These effects are mediated through its interactions with specific receptors and subsequent activation of downstream signaling cascades .

Molecular Mechanism

The molecular mechanism of the chemerin C-terminal peptide involves binding interactions with its receptors, leading to the activation of G-protein signaling pathways. This activation results in various cellular responses, including changes in gene expression and enzyme activity. The peptide can also inhibit or activate specific enzymes, further influencing cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the chemerin C-terminal peptide can change over time. The stability and degradation of the peptide are critical factors that influence its long-term effects on cellular function. Studies have shown that the peptide’s activity can decrease over time due to proteolytic degradation, which may impact its efficacy in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of the chemerin C-terminal peptide vary with different dosages in animal models. At low doses, the peptide may have beneficial effects on metabolic and immune functions. At high doses, it can cause toxic or adverse effects, such as inflammation or impaired glucose metabolism. These threshold effects highlight the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

The chemerin C-terminal peptide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the peptide can influence lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and breakdown. These interactions are crucial for maintaining metabolic homeostasis .

Transport and Distribution

The transport and distribution of the chemerin C-terminal peptide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the peptide’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for developing targeted therapies that utilize the peptide’s biological activity .

Subcellular Localization

The subcellular localization of the chemerin C-terminal peptide is influenced by targeting signals and post-translational modifications. These factors direct the peptide to specific compartments or organelles, where it can exert its effects on cellular function. For instance, the peptide may be localized to the cell membrane, cytoplasm, or nucleus, depending on its role in signaling and metabolic processes .

Méthodes De Préparation

Chemerin-9 (149-157) est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode courante de production de peptides . Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) . Les méthodes de production industrielle de Chemerin-9 (149-157) impliquent généralement des processus de SPPS et de purification à grande échelle pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Chemerin-9 (149-157) subit diverses réactions chimiques, notamment la phosphorylation et l'oxydation . Les réactifs couramment utilisés dans ces réactions comprennent les kinases pour la phosphorylation et les espèces réactives de l'oxygène (ROS) pour l'oxydation . Les principaux produits formés à partir de ces réactions sont des formes phosphorylées et oxydées du peptide, qui peuvent modifier son activité biologique .

Applications de la recherche scientifique

Chemerin-9 (149-157) a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification peptidique.

Industrie : Utilisé dans le développement de médicaments et d'outils de diagnostic à base de peptides.

Mécanisme d'action

Chemerin-9 (149-157) exerce ses effets en se liant au CMKLR1 et au ChemR23, activant les voies de signalisation en aval . Cette liaison stimule la phosphorylation de l'Akt et de l'ERK, conduisant à la production de ROS et à la modulation des réponses immunitaires . Le peptide influence également la différenciation des adipocytes et le métabolisme du glucose par le biais de ces voies .

Comparaison Avec Des Composés Similaires

Chemerin-9 (149-157) est unique par ses effets agonistes puissants sur le CMKLR1 et ses propriétés anti-inflammatoires significatives . Des composés similaires comprennent d'autres peptides dérivés de la chémérine et des analogues synthétiques qui ciblent le CMKLR1 et le ChemR23 . Chemerin-9 (149-157) se distingue par sa forte activité et sa séquence spécifique correspondant à l'extrémité C-terminale de la chémérine traitée .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77)/t32-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVGSBXIQFERFK-NBBYSTNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H66N10O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1063.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.